molecular formula C22H26BrN3O6 B12492943 5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid

5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12492943
M. Wt: 508.4 g/mol
InChI Key: DULXQIGDINZYMC-UHFFFAOYSA-N
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Description

5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, carbamoylmethoxy, ethoxy, and morpholinyl groups, which contribute to its diverse reactivity and functionality.

Properties

Molecular Formula

C22H26BrN3O6

Molecular Weight

508.4 g/mol

IUPAC Name

5-[[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C22H26BrN3O6/c1-2-31-19-10-14(9-17(23)21(19)32-13-20(24)27)12-25-15-3-4-18(16(11-15)22(28)29)26-5-7-30-8-6-26/h3-4,9-11,25H,2,5-8,12-13H2,1H3,(H2,24,27)(H,28,29)

InChI Key

DULXQIGDINZYMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Br)OCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 3-bromo-4-(carbamoylmethoxy)-5-ethoxybenzoic acid.

The next step involves the coupling of this intermediate with a morpholine derivative under appropriate reaction conditions to form the final product. The reaction conditions often include the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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